N-(3-methoxyphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
CAS No.: 898343-71-0
Cat. No.: VC5168260
Molecular Formula: C26H22N2O4
Molecular Weight: 426.472
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898343-71-0 |
|---|---|
| Molecular Formula | C26H22N2O4 |
| Molecular Weight | 426.472 |
| IUPAC Name | N-(3-methoxyphenyl)-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide |
| Standard InChI | InChI=1S/C26H22N2O4/c1-17-10-12-18(13-11-17)25(30)22-15-28(23-9-4-3-8-21(23)26(22)31)16-24(29)27-19-6-5-7-20(14-19)32-2/h3-15H,16H2,1-2H3,(H,27,29) |
| Standard InChI Key | IEXOPEOXWOOGIQ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC(=CC=C4)OC |
Introduction
N-(3-methoxyphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound belongs to the class of amides and features both aromatic and heterocyclic components, which are crucial for its biological activity. The presence of a quinoline moiety and methoxy-substituted phenyl ring suggests potential pharmacological properties, making it a valuable candidate for drug development.
Synthesis and Chemical Reactions
The synthesis of N-(3-methoxyphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves multiple steps, often requiring optimization to improve yield and purity while minimizing environmental impact and production costs. This compound can participate in various chemical reactions typical of amides and aromatic compounds, depending on the reagents and conditions used.
Potential Applications in Medicinal Chemistry
Compounds with similar structures to N-(3-methoxyphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide often exhibit inhibitory effects on key biological pathways, suggesting potential therapeutic roles. The quinoline moiety is associated with diverse biological activities, particularly in pharmacology, making this compound a promising candidate for drug development targeting various diseases.
Mechanism of Action and Biological Activity
While the exact mechanism of action for N-(3-methoxyphenyl)-2-[3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is not fully understood, its interaction with specific biological targets is crucial for elucidating potential therapeutic effects. Further research is needed to explore its efficacy and safety profiles, which could pave the way for clinical applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume